molecular formula C19H21N3O3 B2896162 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea CAS No. 898414-75-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea

Cat. No. B2896162
CAS RN: 898414-75-0
M. Wt: 339.395
InChI Key: UIIODOHWJAINCT-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Stereoselective Synthesis and Molecular Structure

Research has focused on the stereoselective synthesis of compounds related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea," highlighting their potential in the development of potent kinase inhibitors. The precise stereochemical determination of these compounds enables the exploration of their biological activities and could pave the way for novel therapeutic agents. The studies underscore the significance of stereochemistry in the pharmacological efficacy of these molecules (Zecheng Chen et al., 2010).

Synthetic Methodologies

The synthesis of closely related compounds involves innovative methodologies, such as carbonylation reactions and specific synthesis routes that yield high-purity final products. These methodologies facilitate the creation of compounds with potential applications in medicinal chemistry, offering insights into the design and synthesis of new therapeutic molecules (Antonia A Sarantou & G. Varvounis, 2022).

Molecular Recognition and Anion Binding

Research has also explored the use of compounds with urea, amide, and pyrrole functionalities as effective anion-binding agents. These studies provide a foundation for the development of new sensors and materials capable of specific molecular recognition, with implications for environmental monitoring, biological assays, and the design of novel receptor molecules (Philip A. Gale, 2006).

Enzyme Inhibition and Anticancer Activity

Further, the urea derivatives have been investigated for their enzyme inhibition properties and potential anticancer activities. These studies are crucial in the identification of new drug candidates and the understanding of their mechanisms of action against various cancer types and enzymatic targets (Sana Mustafa et al., 2014).

Gelation Properties and Material Science Applications

Additionally, the ability of specific urea derivatives to form hydrogels suggests their utility in material science, particularly in the design of novel biomaterials and soft materials with tunable physical properties. This research opens up new avenues for the application of these compounds in drug delivery systems, tissue engineering, and responsive materials (G. Lloyd & J. Steed, 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-15-11-9-14(10-12-15)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIODOHWJAINCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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